molecular formula C18H21NO4 B6595005 Oxycodone-O-methyl-D3 CAS No. 160227-46-3

Oxycodone-O-methyl-D3

カタログ番号 B6595005
CAS番号: 160227-46-3
分子量: 318.4 g/mol
InChIキー: BRUQQQPBMZOVGD-CLILCLBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxycodone-O-methyl-D3 Hydrochloride is a stable isotope labelled form of Oxycodone . It belongs to the Oxycodone API family and is used in the field of neurology for research in areas such as addiction, depression, memory, learning and cognition, and nociception . The molecular formula is C18H19D3ClNO4 and it has a molecular weight of 354.84 .


Synthesis Analysis

The synthesis of Oxycodone involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated . This process involves harmful reagents such as alkyl chloroformates or boron tribromide . However, a green, safe, and efficient process for the N- and O-demethylation of oxycodone has been developed . This method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .


Molecular Structure Analysis

The molecular structure of Oxycodone is C18H21NO4 . It has a lower affinity for MOR compared to morphine (5 to 40 times lower, depending on the studies) and binds to KOR and DOR with very low affinity, in the μM range .


Chemical Reactions Analysis

Oxycodone undergoes a series of chemical reactions in the body. It is metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4, into noroxycodone, oxymorphone, followed by their glucuronides .


Physical And Chemical Properties Analysis

This compound Hydrochloride has a molecular weight of 354.84 . It is stored at -20C freezer room temperature .

科学的研究の応用

Pharmacogenomics and Pharmacokinetics

Oxycodone, a semisynthetic μ- and κ-opioid receptor agonist, is extensively used in the management of chronic and acute pain. Research highlights its pharmacokinetic properties, demonstrating high oral bioavailability and the potential for predictable plasma concentrations, distinguishing it from morphine. Notably, genetic polymorphisms, particularly in the CYP2D6 and CYP3A enzymes, have been identified to significantly influence oxycodone's metabolism and overall analgesic efficacy. These findings underscore the importance of considering genetic factors in optimizing oxycodone therapy for pain management, potentially through pharmacogenomic testing (Deodhar, Turgeon, & Michaud, 2021); (Umukoro, Aruldhas, Rossos, Pawale, Renschler, & Sadhasivam, 2021).

Clinical Applications and Advancements

Oxycodone's role extends beyond its analgesic properties to its clinical applications in various pain management scenarios. Studies have emphasized its efficacy in postoperative pain, cancer pain, and chronic nonmalignant pain, showcasing its broad utility across different patient populations. Innovations in oxycodone formulations, including combinations with naloxone, aim to mitigate opioid-induced constipation while maintaining analgesic efficacy, marking a significant advancement in addressing the side effects commonly associated with opioid therapy. This approach not only enhances patient compliance but also underscores the evolving landscape of oxycodone use in clinical practice (Chen, Wang, Zhang, & Zhu, 2022).

Pharmacological Insights and Future Directions

Ongoing research continues to deepen our understanding of oxycodone's pharmacological profile, including its interactions with opioid receptors and the impact of various drug formulations on its efficacy and safety. The exploration of oxycodone's use in special populations, such as individuals with hepatic or renal dysfunction, pregnant women, and children, is crucial for developing comprehensive guidelines that ensure safe and effective pain management across diverse patient groups. Furthermore, the advent of abuse-deterrent formulations represents a promising avenue for reducing the misuse of oxycodone, highlighting the importance of innovative approaches to opioid prescription in the context of the broader opioid crisis (Wang, An, Wu, & Lyu, 2017).

作用機序

Target of Action

Oxycodone-O-methyl-D3, a derivative of Oxycodone, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in the perception and response to pain .

Mode of Action

This compound, similar to Oxycodone, binds to the mu-opioid receptors, inhibiting ascending pain pathways and decreasing the perception and response to pain . This binding action also results in a central nervous system depressant effect .

Biochemical Pathways

The metabolism of this compound involves several key enzymes. CYP3A4 and CYP3A5 perform N-demethylation, while CYP2D6 performs O-demethylation . Unknown enzymes are involved in 6-keto-reduction and conjugation . The primary oxidative pathway for Oxycodone is N-demethylation by CYP3A4/5 to form noroxycodone, an inactive metabolite .

Pharmacokinetics

This compound exhibits extensive between-subject variation in pharmacokinetics . In elderly individuals, the clearance of Oxycodone is slightly lower and the volume of distribution is slightly smaller compared with young adults . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of Oxycodone .

Result of Action

The binding of this compound to mu-opioid receptors results in decreased perception and response to pain . This makes it an effective analgesic for the management of moderate to severe pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, drug interactions must be taken into account when Oxycodone is used concomitantly with cytochrome P450 (CYP) 3A inducers and inhibitors and/or CYP2D6 inhibitors . Furthermore, the compound is a stable-labeled internal standard suited for quantitation of oxycodone levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods .

生化学分析

Biochemical Properties

Oxycodone-O-methyl-D3 interacts with various enzymes and proteins in the body. It is metabolized primarily via the cytochrome P450 (CYP) enzyme system, specifically CYP3A4/5 and CYP2D6 . The primary oxidative pathway for this compound is by N-demethylation by CYP3A4/5 to form noroxycodone, an inactive metabolite .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an opioid. It is a highly selective full agonist of the μ-opioid receptor (MOR) . This interaction influences cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the μ-opioid receptor (MOR), leading to a series of downstream effects . This includes inhibition or activation of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its pharmacokinetics. Its effect commences one hour after administration and lasts for 12 hours in the controlled-release formulation . The long-term analgesic effect of this compound is due to an up-regulation in GABA B receptor expression in sensory neurons .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in nonhuman primate models, this compound was administered at doses ranging from 0.003 to 0.1 mg/kg/injection . The effects observed varied depending on the dosage, with higher doses potentially leading to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily via the cytochrome P450 (CYP) enzyme system, specifically CYP3A4/5 and CYP2D6 . The primary oxidative pathway for this compound is by N-demethylation by CYP3A4/5 to form noroxycodone, an inactive metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is 38–45% protein-bound, mainly to albumin, and this compound and its metabolites are excreted primarily via the kidney .

特性

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3/t13-,16+,17+,18-/m1/s1/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQQQPBMZOVGD-CLILCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016157
Record name Oxycodone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160227-46-3
Record name Oxycodone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160227-46-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。